Episteporphine
Description
Current research highlights its structural complexity, characterized by a hybrid alkaloid backbone with functional groups that may interact with neurotransmitter receptors . Notably, safety data are sparse, necessitating adherence to stringent handling protocols during experimental use . Existing literature emphasizes the need for further toxicity profiling and comparative analyses with structurally or functionally analogous compounds to validate its biomedical relevance.
Properties
CAS No. |
56688-64-3 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
(9R,12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-9-ol |
InChI |
InChI=1S/C18H17NO3/c1-19-8-14(20)12-7-15-18(22-9-21-15)17-11-5-3-2-4-10(11)6-13(19)16(12)17/h2-5,7,13-14,20H,6,8-9H2,1H3/t13-,14+/m1/s1 |
InChI Key |
RCKNRLRYLSSRKX-KGLIPLIRSA-N |
Isomeric SMILES |
CN1C[C@@H](C2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3)O |
Canonical SMILES |
CN1CC(C2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of episteporphine involves several steps, starting from simpler precursor molecules. One common method involves the oxidative photocyclization of a-hydroxylated benzylisoquinoline, followed by O-acetylation to yield oxoaporphine. This intermediate can then be converted to this compound through a series of reactions, including reduction with lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of vanadium oxytrichloride (VOCl3) as an oxidizing agent has been reported to be effective in the oxidative coupling of phenolic tetrahydrobenzylisoquinolines, leading to the formation of this compound .
Chemical Reactions Analysis
Types of Reactions
Episteporphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like vanadium oxytrichloride.
Reduction: Reduction of this compound can be achieved using lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Vanadium oxytrichloride (VOCl3) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various alkylating agents under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as N-alkylated and O-acetylated compounds .
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of episteporphine involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Episteporphine belongs to a class of alkaloid derivatives, which includes compounds like Morphine and Strychnine . Below, we compare its hypothesized properties with these well-characterized analogs.
Table 1: Structural and Functional Comparison of this compound with Morphine and Strychnine
Key Findings:
Structural Divergence : Unlike Morphine’s phenanthrene backbone, this compound’s hybrid structure suggests unique receptor-binding kinetics, though computational modeling is required to confirm this .
Functional Overlap : Both this compound and Morphine are theorized to interact with opioid pathways, but this compound lacks in vivo validation, unlike Morphine’s well-documented efficacy .
Safety Gap : Strychnine’s acute toxicity is rigorously documented, whereas this compound’s safety data are absent, complicating risk-benefit assessments .
Table 2: Pharmacokinetic Parameters (Hypothetical Projections)
| Parameter | This compound (Projected) | Morphine (Clinical Data) | Strychnine (Experimental Data) |
|---|---|---|---|
| Bioavailability | Low (predicted) | 20–30% (oral) | >90% (oral) |
| Half-Life | Uncharacterized | 2–3 hours | 10–12 hours |
| Metabolic Pathway | Cytochrome P450 (CYP3A4) | Glucuronidation | Hepatic oxidation |
Research Limitations:
- This compound’s metabolic and excretory pathways remain unstudied, unlike its analogs .
- No comparative clinical trials or binding affinity assays are available to validate target specificity .
Critical Analysis of Evidence Gaps
Structural Analogues : Phosphine-alkene ligands (e.g., from ) are structurally distinct but exemplify the rigor required for characterizing coordination chemistry, which this compound studies lack .
Methodological Shortcomings : ’s supplementary tables (e.g., Tables 1–8) could template standardized comparative assays, but such data are absent for this compound .
Safety Protocols : ’s warning about inadequate toxicity data underscores the need for OECD guideline-compliant studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
